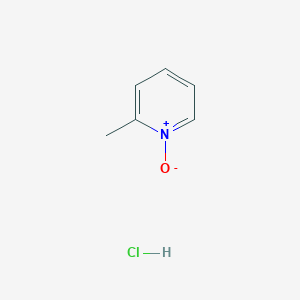

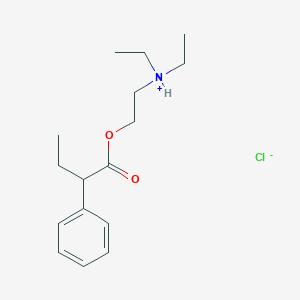

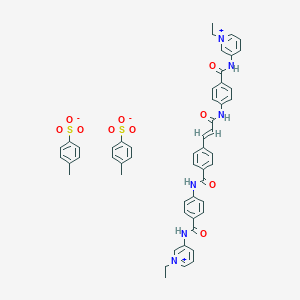

![molecular formula C21H14 B103201 11-Methylbenzo[a]pyrene CAS No. 16757-80-5](/img/structure/B103201.png)

11-Methylbenzo[a]pyrene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

11-Methylbenzo[a]pyrene (11-MeB[a]P) is a polycyclic aromatic hydrocarbon (PAH) that is found in tobacco smoke, air pollution, and grilled or charred foods. It is a potent carcinogen and mutagen that has been linked to various types of cancer, including lung, skin, and bladder cancer.

Wirkmechanismus

11-MeB[a]P exerts its carcinogenic and mutagenic effects through the formation of reactive metabolites that can bind covalently to DNA, leading to DNA damage and mutations. The metabolism of 11-MeB[a]P is primarily mediated by cytochrome P450 enzymes, which convert it into reactive intermediates such as diol epoxides and quinones. These reactive intermediates can react with DNA to form adducts, which can interfere with DNA replication and transcription, leading to mutations and cancer.

Biochemische Und Physiologische Effekte

11-MeB[a]P has been shown to induce oxidative stress, inflammation, and DNA damage in various cell types. It can also activate signaling pathways that promote cell proliferation, survival, and migration, which are hallmarks of cancer. In addition, 11-MeB[a]P can disrupt the normal function of mitochondria, leading to energy depletion and cell death.

Vorteile Und Einschränkungen Für Laborexperimente

11-MeB[a]P is a useful tool for studying the carcinogenic and mutagenic effects of 11-Methylbenzo[a]pyrenes, as it is a potent and well-characterized compound. However, its use is limited by its high toxicity and potential for environmental contamination. In addition, the metabolism of 11-MeB[a]P can vary depending on the cell type and experimental conditions, which can complicate data interpretation.

Zukünftige Richtungen

Future research on 11-MeB[a]P should focus on elucidating the molecular mechanisms underlying its carcinogenic and mutagenic effects, as well as identifying strategies to prevent or mitigate its toxicity. This could include the development of novel inhibitors of 11-Methylbenzo[a]pyrene metabolism or the use of antioxidants to reduce oxidative stress. In addition, further studies are needed to investigate the long-term health effects of exposure to 11-MeB[a]P and other 11-Methylbenzo[a]pyrenes, particularly in vulnerable populations such as smokers and outdoor workers.

Conclusion

In conclusion, 11-MeB[a]P is a potent carcinogen and mutagen that has been widely studied as a model compound for 11-Methylbenzo[a]pyrene toxicity. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Understanding the properties and effects of 11-MeB[a]P is crucial for developing effective strategies to prevent and treat 11-Methylbenzo[a]pyrene-induced cancer and other diseases.

Synthesemethoden

11-MeB[a]P can be synthesized by the reaction of 2-methylanthracene with benzo[a]pyrene in the presence of a catalyst. The reaction proceeds through the formation of a diol intermediate, which undergoes dehydration and cyclization to form 11-MeB[a]P.

Wissenschaftliche Forschungsanwendungen

11-MeB[a]P is commonly used as a model compound to study the carcinogenic and mutagenic effects of 11-Methylbenzo[a]pyrenes. It is also used to investigate the mechanisms of 11-Methylbenzo[a]pyrene-induced DNA damage and repair, as well as the role of oxidative stress in 11-Methylbenzo[a]pyrene toxicity. In addition, 11-MeB[a]P is used as a standard reference material for the analysis of 11-Methylbenzo[a]pyrenes in environmental samples.

Eigenschaften

CAS-Nummer |

16757-80-5 |

|---|---|

Produktname |

11-Methylbenzo[a]pyrene |

Molekularformel |

C21H14 |

Molekulargewicht |

266.3 g/mol |

IUPAC-Name |

11-methylbenzo[a]pyrene |

InChI |

InChI=1S/C21H14/c1-13-11-16-7-4-6-14-9-10-17-12-15-5-2-3-8-18(15)19(13)21(17)20(14)16/h2-12H,1H3 |

InChI-Schlüssel |

ZWJRHJOLMBZEMI-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC=CC3=C2C4=C1C5=CC=CC=C5C=C4C=C3 |

Kanonische SMILES |

CC1=CC2=CC=CC3=C2C4=C1C5=CC=CC=C5C=C4C=C3 |

Andere CAS-Nummern |

16757-80-5 |

Synonyme |

11-Methylbenzo[a]pyrene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

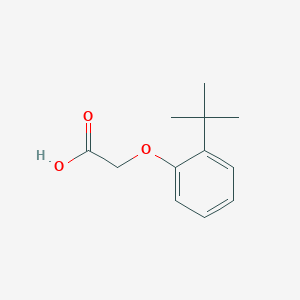

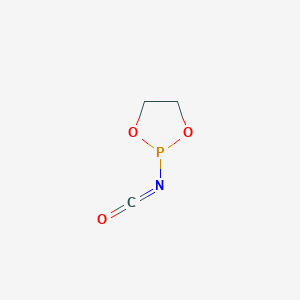

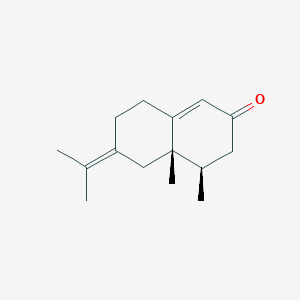

![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)

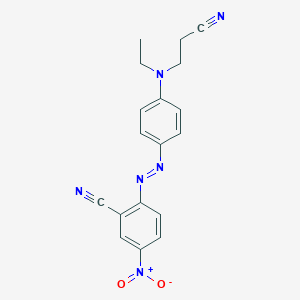

![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)